molecular formula C12H21O4- B14118625 Propanedioic acid,2-ethyl-2-(1-methylbutyl)-, 1,3-diethyl ester

Propanedioic acid,2-ethyl-2-(1-methylbutyl)-, 1,3-diethyl ester

Cat. No.: B14118625
M. Wt: 229.29 g/mol
InChI Key: ICUDBEZIRXXJAE-UHFFFAOYSA-M
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Description

Propanedioic acid,2-ethyl-2-(1-methylbutyl)-, 1,3-diethyl ester, also known as diethyl ethyl (1-methylbutyl)malonate, is an organic compound with the molecular formula C14H26O4. It is a colorless liquid characterized by its ester functional groups. This compound is commonly used as a reagent in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedioic acid,2-ethyl-2-(1-methylbutyl)-, 1,3-diethyl ester can be synthesized through the esterification of malonic acid derivatives. The reaction typically involves the use of ethanol and an acid catalyst, such as sulfuric acid, to promote the esterification process. The reaction conditions often include refluxing the mixture to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as controlled temperature and pressure, are crucial to achieving high-quality products. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid,2-ethyl-2-(1-methylbutyl)-, 1,3-diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Alkyl halides, strong bases (e.g., sodium hydride)

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions

    Reduction: Lithium aluminum hydride (LiAlH4)

Major Products Formed

    Nucleophilic Substitution: Substituted malonates

    Hydrolysis: Carboxylic acids and alcohols

    Reduction: Primary alcohols

Scientific Research Applications

Propanedioic acid,2-ethyl-2-(1-methylbutyl)-, 1,3-diethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of propanedioic acid,2-ethyl-2-(1-methylbutyl)-, 1,3-diethyl ester involves its ability to undergo nucleophilic substitution and hydrolysis reactions. These reactions are facilitated by the ester functional groups, which can be targeted by nucleophiles or hydrolytic enzymes. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl malonate
  • Diethyl ethylmalonate
  • Diethyl methylmalonate

Comparison

Propanedioic acid,2-ethyl-2-(1-methylbutyl)-, 1,3-diethyl ester is unique due to the presence of the 2-ethyl-2-(1-methylbutyl) substituent, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules, offering advantages in terms of reactivity and selectivity compared to simpler malonate esters .

Properties

Molecular Formula

C12H21O4-

Molecular Weight

229.29 g/mol

IUPAC Name

2-ethoxycarbonyl-2-ethyl-3-methylhexanoate

InChI

InChI=1S/C12H22O4/c1-5-8-9(4)12(6-2,10(13)14)11(15)16-7-3/h9H,5-8H2,1-4H3,(H,13,14)/p-1

InChI Key

ICUDBEZIRXXJAE-UHFFFAOYSA-M

Canonical SMILES

CCCC(C)C(CC)(C(=O)[O-])C(=O)OCC

Origin of Product

United States

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